molecular formula C16H22O5 B1360710 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid CAS No. 898792-53-5

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1360710
CAS No.: 898792-53-5
M. Wt: 294.34 g/mol
InChI Key: FMKLIDRCRCELHL-UHFFFAOYSA-N
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Description

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 2,6-dimethoxybenzaldehyde with octanoic acid under specific conditions. The reaction may be catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The process generally involves the following steps:

    Condensation Reaction: 2,6-dimethoxybenzaldehyde reacts with octanoic acid in the presence of a catalyst.

    Oxidation: The intermediate product undergoes oxidation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilized for controlled reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid can be compared with similar compounds such as:

    2,6-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but differs in its boronic acid functionality.

    2,6-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the same aromatic ring structure.

    8-Oxooctanoic acid: Lacks the dimethoxyphenyl group, highlighting the unique combination in the target compound.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of this compound's significance in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. Its molecular formula is C16H22O5C_{16}H_{22}O_{5}, indicating the presence of multiple functional groups that may interact with biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, studies have demonstrated that derivatives of octanoic acids can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Mechanisms

MechanismDescriptionReferences
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestPrevents cancer cells from dividing
Inhibition of MetastasisReduces the spread of cancer cells to other tissues

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. Studies suggest that it may modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

Study TypeFindingsReferences
In vitro studiesReduced IL-6 and TNF-alpha levels
Animal modelsDecreased inflammation markers in treated subjects

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

  • Interaction with Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.
  • Modulation of Lipid Metabolism : Given its structure, it may affect lipid metabolism pathways, which are crucial in cancer biology and inflammation.

Case Studies

  • Cancer Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that treatment with octanoic acid derivatives resulted in significant reductions in cell viability and proliferation rates.
  • Animal Models : Preclinical studies indicated that administration of this compound led to tumor regression in xenograft models, supporting its potential as an anticancer agent.

Properties

IUPAC Name

8-(2,6-dimethoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-20-13-9-7-10-14(21-2)16(13)12(17)8-5-3-4-6-11-15(18)19/h7,9-10H,3-6,8,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLIDRCRCELHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645473
Record name 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-53-5
Record name 8-(2,6-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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